molecular formula C12H24N2O2 B8265889 Tert-butyl N-[(3S)-1-ethylpiperidin-3-YL]carbamate

Tert-butyl N-[(3S)-1-ethylpiperidin-3-YL]carbamate

Cat. No.: B8265889
M. Wt: 228.33 g/mol
InChI Key: ADHDPNAOCNHJJI-JTQLQIEISA-N
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Description

Tert-butyl N-[(3S)-1-ethylpiperidin-3-YL]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its use in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S)-1-ethylpiperidin-3-YL]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate piperidine derivative. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the piperidine derivative in the presence of a base such as triethylamine . The reaction is usually carried out at room temperature and can be completed within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3S)-1-ethylpiperidin-3-YL]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

Tert-butyl N-[(3S)-1-ethylpiperidin-3-YL]carbamate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-1-ethylpiperidin-3-YL]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyl group, which prevents nucleophilic attack on the carbamate carbonyl . The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate used for similar purposes.

    Carboxybenzyl (CBz) carbamate: Another protecting group for amines, removed by catalytic hydrogenation.

    Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed by base.

Uniqueness

Tert-butyl N-[(3S)-1-ethylpiperidin-3-YL]carbamate is unique due to its specific structure, which provides enhanced stability and selectivity in protecting amine groups. Its ease of removal under mild conditions makes it particularly valuable in complex synthetic sequences .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-ethylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-14-8-6-7-10(9-14)13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHDPNAOCNHJJI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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